molecular formula C17H26ClNO3 B4405264 3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride

3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride

Cat. No. B4405264
M. Wt: 327.8 g/mol
InChI Key: YRNMPEZAJKWCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "EMPE" and is known for its ability to inhibit certain enzymes that are involved in the development of various diseases.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride involves the inhibition of certain enzymes that are involved in the development of diseases. Specifically, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease, and monoamine oxidase, which is involved in the development of Parkinson's disease. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have potential therapeutic effects on diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, it has been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride in lab experiments include its potential therapeutic effects on various diseases and its anti-inflammatory and analgesic properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride. These include further studies on its mechanism of action, potential side effects, and therapeutic effects on various diseases. Additionally, researchers may explore the synthesis of derivatives of this compound to improve its potency and selectivity. Finally, studies may focus on the development of new drug delivery systems to improve the bioavailability and efficacy of this compound.

Scientific Research Applications

The potential applications of 3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride in the field of medicinal chemistry are vast. This compound has been found to have inhibitory effects on certain enzymes that are involved in the development of diseases such as cancer, Alzheimer's, and Parkinson's. It has also been shown to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-3-20-17-11-15(13-19)6-7-16(17)21-10-9-18-8-4-5-14(2)12-18;/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMPEZAJKWCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CCCC(C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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